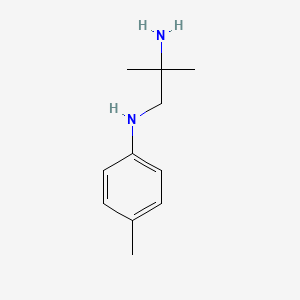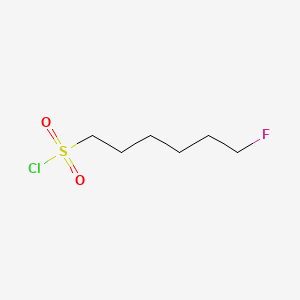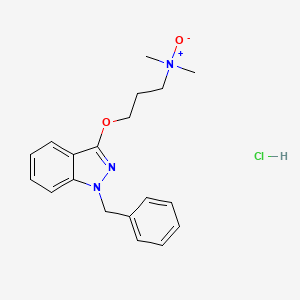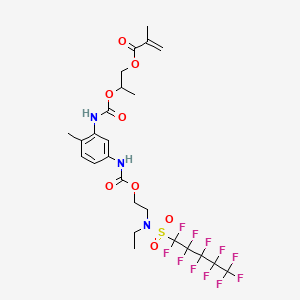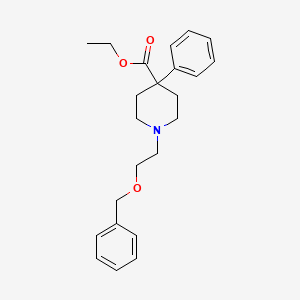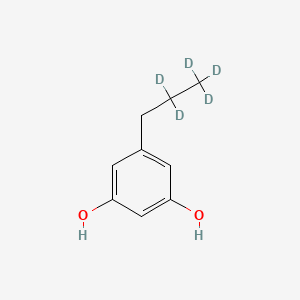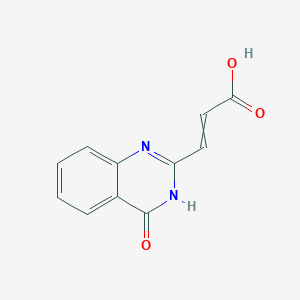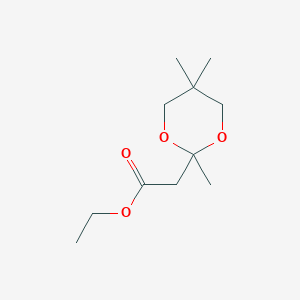
1,3-Dioxane-2-acetic acid, 2,5,5-trimethyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate is an organic compound with the molecular formula C11H20O4. It is a derivative of 1,3-dioxane, characterized by the presence of ethyl, trimethyl, and acetate groups. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate typically involves the reaction of 2,5,5-trimethyl-1,3-dioxane-2-acetic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
化学反応の分析
Types of Reactions
Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces 2,5,5-trimethyl-1,3-dioxane-2-acetic acid.
Reduction: Yields 2,5,5-trimethyl-1,3-dioxane-2-ethanol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.
作用機序
The mechanism of action of Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating their activity and resulting in various biological effects .
類似化合物との比較
Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate can be compared with other similar compounds such as:
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Contains a dione functional group, making it chemically distinct.
特性
CAS番号 |
5406-47-3 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC名 |
ethyl 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)acetate |
InChI |
InChI=1S/C11H20O4/c1-5-13-9(12)6-11(4)14-7-10(2,3)8-15-11/h5-8H2,1-4H3 |
InChIキー |
MTNKPBYWJDVJMA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(OCC(CO1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







